![molecular formula C16H17BrN4O4 B2928612 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303970-66-3](/img/structure/B2928612.png)
8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BHPP, is a synthetic compound that has been studied for its potential application in scientific research. BHPP is a purine analog that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthetic Chemistry and Compound Isolation
One of the primary applications of structurally complex bromophenols and related compounds, including brominated purine derivatives, is in the field of synthetic chemistry. These compounds often serve as key intermediates or final products in the synthesis of molecules with potential biological activities. For instance, research on bromophenols isolated from red algae has revealed a variety of structurally related compounds, underscoring the diversity and synthetic utility of brominated and purine-based molecules in natural product chemistry (Ma et al., 2007).
Nucleoside Analogue Synthesis
The compound is structurally related to nucleoside analogues, which are of significant interest in medicinal chemistry for their potential therapeutic applications. Studies on the synthesis of nucleoside bases and their analogues highlight the importance of purine derivatives in developing new therapeutic agents. For example, the reaction of aminotheophyllines with glycerol epichlorohydrin demonstrates the synthetic routes to create diverse nucleoside analogues with varying biological activities (Kremzer et al., 1981).
Biological Activity Studies
Compounds similar to the one described are often investigated for their biological activities. For instance, the synthesis and characterization of brominated compounds and their transition metal complexes have been studied for antimicrobial properties, indicating the potential of such molecules in therapeutic applications (Sampal et al., 2018). These studies contribute to a broader understanding of how structural modifications in purine derivatives can influence biological activity.
Molecular Modeling and Theoretical Studies
The complex nature of brominated purine derivatives also makes them subjects of interest in computational and theoretical chemistry studies. Explorations into the mechanisms of transformation or reactivity of such molecules provide insights into their potential interactions and behaviors in biological systems. For instance, density functional theory (DFT) studies on the transformation of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin offer a glimpse into the potential chemical behaviors of structurally related compounds (Munk et al., 2008).
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets . .
properties
IUPAC Name |
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O4/c1-9-5-3-4-6-11(9)25-8-10(22)7-21-12-13(18-15(21)17)20(2)16(24)19-14(12)23/h3-6,10,22H,7-8H2,1-2H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZOPJRTGZHNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2Br)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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